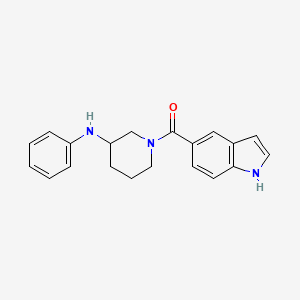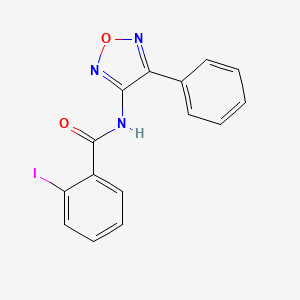
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine, also known as BDB, is a synthetic compound that belongs to the family of piperazine derivatives. BDB has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine acts as a partial agonist at the serotonin receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a moderate increase in serotonin release, which may contribute to its mood-enhancing effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine also inhibits the reuptake of dopamine, leading to an increase in dopamine release. This may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has been found to increase locomotor activity and induce hyperthermia. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has also been found to increase the release of oxytocin, a hormone involved in social bonding and attachment. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has been shown to have a low toxicity profile, with no observed adverse effects at doses commonly used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has several advantages for use in lab experiments. Its unique chemical structure and properties make it a potential tool for studying the neurochemical mechanisms underlying mood disorders, addiction, and other psychiatric disorders. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has a low toxicity profile, making it a safer alternative to other compounds with similar properties. However, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has limitations as well. Its effects on neurotransmitter release are moderate, making it less potent than other compounds with similar properties. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine also has a short half-life, meaning that its effects are relatively short-lived.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine. One potential area of study is its use in the treatment of addiction. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has been shown to increase dopamine release, which may contribute to its potential use in reducing drug-seeking behavior. Another potential area of study is its effects on social behavior. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has been found to increase the release of oxytocin, which may contribute to its potential use in treating social deficits in psychiatric disorders such as autism. Overall, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has the potential to be a valuable tool for studying the neurochemical mechanisms underlying psychiatric disorders and developing new treatments.
Synthesemethoden
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine can be synthesized through a multi-step process starting with the reaction of 1,3-benzodioxole with 2-thiophenemethylamine. The resulting intermediate is then reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine with high purity.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has been shown to have affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has also been found to have an effect on dopamine release, which is involved in the regulation of reward and motivation. These properties make 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine a potential tool for studying the neurochemical mechanisms underlying mood disorders, addiction, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-15(22-9-1)12-19-7-5-18(6-8-19)11-14-3-4-16-17(10-14)21-13-20-16/h1-4,9-10H,5-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNSUOHPNMDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(thiophen-2-ylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5128104.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B5128112.png)
![1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5128125.png)
![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)

![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)

![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)
![4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5128182.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)

![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)